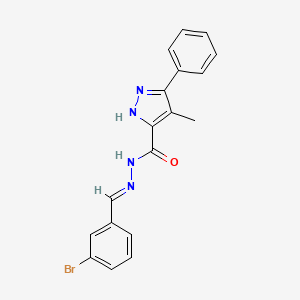![molecular formula C15H10Cl2N2O B5541269 4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)
4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, CP-55940, and is classified as a synthetic cannabinoid. Synthetic cannabinoids are compounds that are designed to mimic the effects of natural cannabinoids, such as THC, but are created in a laboratory setting.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations provide insights into the structural and spectroscopic characteristics of related compounds. For example, a study involving molecular structure optimization, vibrational spectra analysis, and potential energy distribution (PED) of vibrational modes offers a comprehensive understanding of molecular parameters such as bond length and bond angle. This research also delves into intramolecular charge transfer, molecular electrostatic potential (MEP), HOMO-LUMO analyses, and Fukui functions, highlighting the compound's biological effects based on molecular docking results (A. Viji et al., 2020).
Antibacterial and Antifungal Activities
Synthesis of derivatives and their investigation for antibacterial and antifungal activities represent another significant application area. For instance, the synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives demonstrated varying degrees of antimicrobial activity, emphasizing the compound's utility in developing new antibacterial and antifungal agents (M. Behalo, 2010).
Photophysical and Physicochemical Investigations
Research into the photophysical and physicochemical properties of pyrazoline derivatives, including studies on fluorescence chemosensors for metal ion detection, further illustrates the compound's versatility. Such studies encompass the synthesis of specific derivatives, analysis of their absorption, emission, and quantum yield in various solvents, and their application as fluorescent chemosensors, particularly for Fe3+ ion detection (Salman A. Khan, 2020).
Anticancer and Antimicrobial Agent Synthesis
The synthesis of novel compounds with potential anticancer and antimicrobial properties highlights another crucial application. Research in this domain focuses on integrating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine to study their effects on cancer cell lines and pathogenic strains, demonstrating the compound's relevance in addressing microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Propriétés
IUPAC Name |
4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHUXDIJUDGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)
![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)
